

Spectroscopic and Synthetic Profile of Sodium Methanesulfinate: A Technical Guide

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Compound of Interest

Compound Name: **Methanesulfinate**

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This technical guide provides an in-depth overview of the spectroscopic properties of sodium **methanesulfinate**. It includes tabulated quantitative data from various spectroscopic techniques, detailed experimental protocols for its synthesis and spectroscopic analysis, and a visualization of its role in a key synthetic pathway.

Spectroscopic Data

The following sections present a summary of the available spectroscopic data for sodium **methanesulfinate**, a compound of interest in various chemical and pharmaceutical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of sodium **methanesulfinate** in solution.

Table 1: ^1H NMR Spectroscopic Data for Sodium **Methanesulfinate**

Chemical Shift (δ) ppm	Multiplicity	Assignment
~2.5 - 2.7	Singlet	CH_3

Table 2: ^{13}C NMR Spectroscopic Data for Sodium **Methanesulfinate**

Chemical Shift (δ) ppm	Assignment
~45 - 50	CH_3

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide valuable information about the vibrational modes of the molecule, offering insights into its functional groups and overall structure. The data presented below is based on studies of methanesulfonate salts.[\[1\]](#)

Table 3: Vibrational Spectroscopic Data for the **Methanesulfinate** Anion

Wavenumber (cm^{-1}) (IR)	Wavenumber (cm^{-1}) (Raman)	Assignment	Vibrational Mode
~2930	~2935	C-H stretch	Asymmetric
~3010	~3015	C-H stretch	Symmetric
~1420	~1425	H-C-H bend	Asymmetric
~1330	~1335	H-C-H bend	Symmetric
~1050	~1055	S=O stretch	Asymmetric
~970	~975	S=O stretch	Symmetric
~770	~775	C-S stretch	-
~540	~545	SO_2 bend	Scissoring
~480	~485	SO_2 rock	-

Mass Spectrometry (MS)

Mass spectrometry of sodium **methanesulfinate** would be expected to show the molecular ion of the methanesulfinic acid and characteristic fragmentation patterns. Due to its ionic nature, techniques like Electrospray Ionization (ESI) would be suitable.

Table 4: Predicted Mass Spectrometry Data for Methanesulfinic Acid (from Sodium Methanesulfinate)

m/z	Proposed Fragment
80	$[\text{CH}_4\text{O}_2\text{S}]^+$ (Molecular Ion)
65	$[\text{CH}_3\text{SO}]^+$
48	$[\text{SO}]^+$
15	$[\text{CH}_3]^+$

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic characterization of sodium **methanesulfinate**.

Synthesis of Sodium Methanesulfinate.[2]

Materials:

- Methanesulfonyl chloride
- Sodium metabisulfite
- Sodium hydroxide solution
- Anhydrous ethanol

Procedure:

- A 35% (mass fraction) solution of sodium metabisulfite is charged into a four-necked flask equipped with a thermometer, stirrer, reflux condenser, and nitrogen inlet.
- The mixture is heated to 60-65 °C under a nitrogen atmosphere with stirring.
- Methanesulfonyl chloride is added slowly to maintain a gentle reflux.

- The pH of the reaction is maintained between 8 and 9 by the addition of a sodium hydroxide solution.
- The reaction is considered complete when the reflux of methanesulfonyl chloride ceases.
- The resulting solution is filtered to yield a clear sulfonation liquid.
- The liquid is concentrated under reduced pressure until the appearance of white crystals.
- After cooling, anhydrous ethanol is added to precipitate sodium chloride, which is removed by filtration.
- The filtrate is heated to evaporate the solvent, yielding the crude sodium **methanesulfinate** as a white solid.
- The crude product is purified by recrystallization and drying.

Spectroscopic Analysis

2.2.1 NMR Spectroscopy

- Instrumentation: A standard NMR spectrometer (e.g., Bruker, Jeol) operating at a field strength of 300 MHz or higher for ^1H NMR and 75 MHz or higher for ^{13}C NMR.
- Sample Preparation: A few milligrams of sodium **methanesulfinate** are dissolved in a suitable deuterated solvent, such as deuterium oxide (D_2O).
- Data Acquisition: Standard pulse sequences are used to acquire ^1H and $^{13}\text{C}\{^1\text{H}\}$ NMR spectra.

2.2.2 IR Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.[\[2\]](#)
- Sample Preparation: The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[\[2\]](#)
- Data Acquisition: The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

2.2.3 Raman Spectroscopy

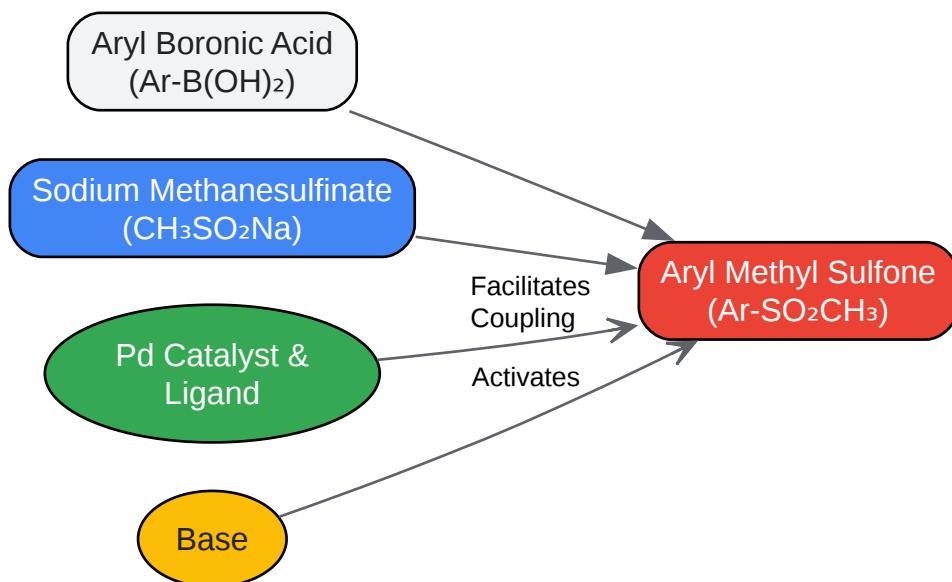
- Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 785 nm).[2]
- Sample Preparation: The solid sample is placed directly in the path of the laser beam.
- Data Acquisition: The scattered light is collected and analyzed to generate the Raman spectrum.

2.2.4 Mass Spectrometry

- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
- Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source.
- Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode.

Visualization of a Key Synthetic Pathway

Sodium **methanesulfinate** is a versatile reagent in organic synthesis, notably in the formation of sulfones. The following diagram illustrates a typical cross-coupling reaction.[3]



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Caption: Palladium-catalyzed cross-coupling of an aryl boronic acid with sodium **methanesulfinate**.

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